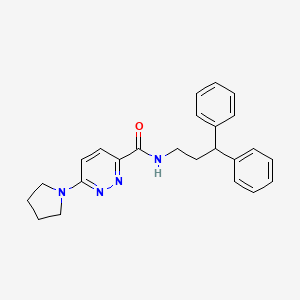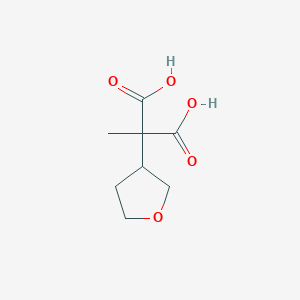
2-Methyl-2-(oxolan-3-yl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(oxolan-3-yl)propanedioic acid is an organic compound with the chemical formula C8H14O3 . It appears as a liquid at room temperature . The compound has a molecular weight of 158.2 .
Molecular Structure Analysis
The InChI string for 2-Methyl-2-(oxolan-3-yl)propanedioic acid isInChI=1S/C8H14O3/c1-6(8(9)10)5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) . This indicates the presence of a carboxylic acid group attached to a methyl group and an oxolane ring . Physical And Chemical Properties Analysis
2-Methyl-2-(oxolan-3-yl)propanedioic acid is a liquid at room temperature . It has a molecular weight of 158.2 .Scientific Research Applications
Biodegradable Polymer Production
One of the significant applications of compounds related to 2-Methyl-2-(oxolan-3-yl)propanedioic acid is in the production of biodegradable polymers. The selective oxidation of 1,2-propanediol to lactic acid under mild conditions using gold-based nanoparticulate catalysts has been investigated, demonstrating the potential for using bio-renewable resources for generating materials that can be used in biodegradable plastics (Ryabenkova et al., 2013).
Renewable Fuels and Solvents
The microbial production of 2,3-butanediol (2,3-BDL), a key intermediate for several chemical feedstocks and liquid fuels, from natural resources highlights the potential of derivatives of 2-Methyl-2-(oxolan-3-yl)propanedioic acid in renewable energy applications. 2,3-BDL can be converted to methyl ethyl ketone by dehydration, which serves as a liquid fuel additive (Syu, 2001). Additionally, the conversion of 2,3-BDL to renewable gasoline, solvents, and fuel additives through selective dehydration to form dioxolane mixtures has been researched, offering an environmentally friendly alternative to traditional petroleum-based products (Harvey et al., 2016).
Synthetic Chemistry and Catalysis
The acid-catalyzed condensation of glycerol with various aldehydes to produce [1,3]dioxolanes has been investigated, with solid acids evaluated as heterogeneous catalysts. This research is indicative of the role that dioxolane derivatives, similar to 2-Methyl-2-(oxolan-3-yl)propanedioic acid, can play in creating novel platform chemicals for further chemical synthesis (Deutsch et al., 2007).
Environmental Impact Reduction
The catalytic dehydration of 1,2-propanediol to propanal, a process involving the formation of cyclic acetals such as dioxolanes, showcases the potential for using derivatives of 2-Methyl-2-(oxolan-3-yl)propanedioic acid in processes aiming to reduce environmental impact. These processes utilize bio-based feedstocks to create valuable chemicals, thereby contributing to the sustainability of chemical production (Mori et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-(oxolan-3-yl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(6(9)10,7(11)12)5-2-3-13-4-5/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSHLLGBHASLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxolan-3-yl)propanedioic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

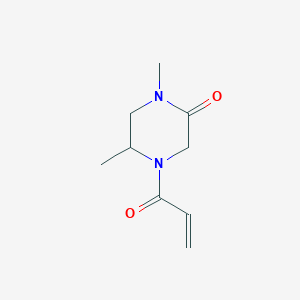
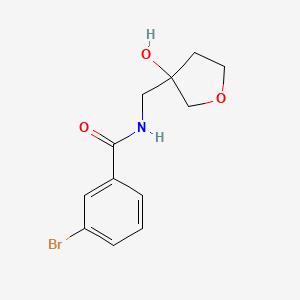
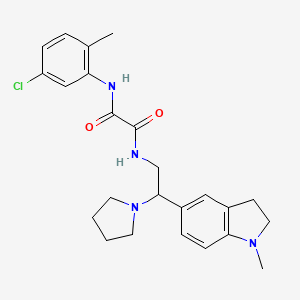
![2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2924496.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2924497.png)
![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)
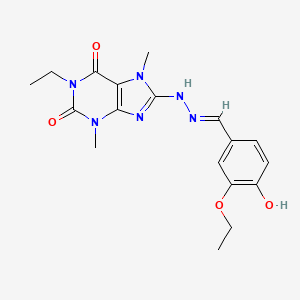
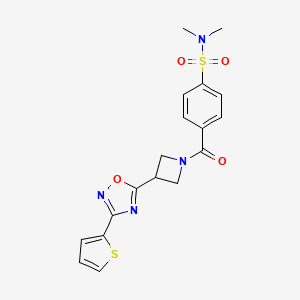
![4-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2924502.png)
![3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2924503.png)
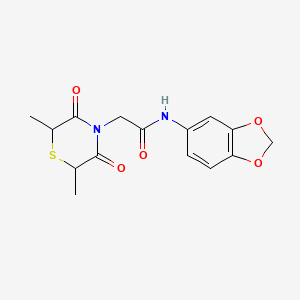
![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)
![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)
